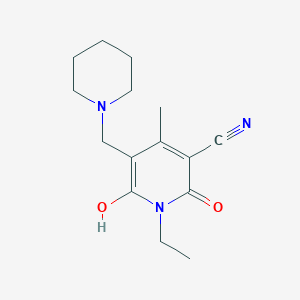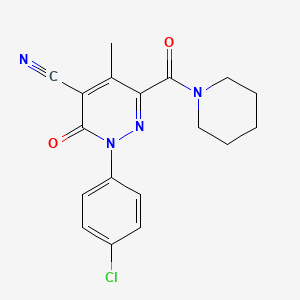![molecular formula C13H17BrN6S B11065037 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11065037.png)
6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, isocyanides, and various brominating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3(5)-substituted pyrazoles, exhibit similar chemical properties and reactivity.
Triazole Derivatives: Compounds like 1,2,4-triazoles share structural similarities and are often used in similar applications.
Thiadiazole Derivatives: 1,3,4-thiadiazoles are another class of compounds with comparable properties and uses.
Uniqueness
6-(4-BROMO-5-ISOPROPYL-1H-PYRAZOL-3-YL)-3-ISOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17BrN6S |
|---|---|
Molecular Weight |
369.29 g/mol |
IUPAC Name |
6-(4-bromo-5-propan-2-yl-1H-pyrazol-3-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H17BrN6S/c1-6(2)5-8-15-18-13-20(8)19-12(21-13)11-9(14)10(7(3)4)16-17-11/h6-7H,5H2,1-4H3,(H,16,17) |
InChI Key |
VUJVWVWCWAKEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C2N1N=C(S2)C3=NNC(=C3Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11064970.png)
![ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate](/img/structure/B11064973.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)

![2-{[3-Cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanyl}-2-methylpropanoic acid](/img/structure/B11064997.png)
![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)

![4-(4-{[(3,4-dichlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11065009.png)
![3-cyclohexyl-N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]propanamide](/img/structure/B11065011.png)
![Pyrazolo[3,4-b]pyridin-6-one, 1-(1-ethylpropyl)-3-hydroxy-4-methyl-1,7-dihydro-](/img/structure/B11065019.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B11065025.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide](/img/structure/B11065027.png)
